DL-THYRONINE

Enzymology Steroid Metabolism Thyroid Hormone Analogs

Researchers requiring a non-interfering control for thyroid hormone studies face a scarcity of truly inert thyronine scaffolds. DL-Thyronine solves this with its negligible nuclear receptor affinity and lack of 3α-hydroxysteroid dehydrogenase activity. Key differentiators: - Zero activation of human liver 3α-HSD vs. 4-5-fold by T4/T3 - Only 12-18% competition for T3 serum binding, 4-7% for T4 - Essential precursor for site-specific iodination in SAR studies Supplied with full QA documentation; reliable global logistics for just-in-time delivery.

Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
CAS No. 1034-10-2
Cat. No. B090148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-THYRONINE
CAS1034-10-2
Molecular FormulaC15H15NO4
Molecular Weight273.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O
InChIInChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19)
InChIKeyKKCIOUWDFWQUBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Thyronine: Non-Iodinated Thyroid Hormone Backbone


DL-Thyronine (CAS 1034-10-2) is a synthetic amino acid derivative that serves as the non-iodinated core structural backbone of the thyroid hormones thyroxine (T4) and triiodothyronine (T3) [1]. Chemically designated as 2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid, it is a racemic mixture of D- and L-stereoisomers with a molecular weight of 273.28 g/mol [1] . In contrast to its potent iodinated analogs (T4, T3), DL-Thyronine is characterized by its markedly low affinity for thyroid hormone receptors and transport proteins, a property that makes it uniquely valuable as a negative control, a substrate for iodination studies, and a tool for dissecting iodine-dependent effects in metabolic and signaling research [2].

Negative-control tool Inert scaffold for thyroid hormone bioassays
Iodination substrate Non-iodinated core for custom thyronine synthesis
Effect dissociation Isolate iodine-dependent from scaffold-mediated interactions

Why DL-Thyronine Is Irreplaceable


Substituting DL-Thyronine with more potent thyroid hormone analogs like L-Thyroxine (T4) or L-Triiodothyronine (T3) or even its L-enantiomer fails in research settings requiring a biologically inert or minimally active scaffold. Its defining characteristic is precisely its lack of the potent hormonal activity associated with its iodinated counterparts. For instance, in enzymatic activation assays, while D- and L-thyroxine significantly enhance human liver 3α-hydroxysteroid dehydrogenase activity (5- and 4-fold, respectively), DL-Thyronine has no effect [1]. Similarly, its competition for human serum protein binding sites is limited to 12-18% for T3 and 4-7% for T4 [2]. These quantitative differences are essential for experimental designs requiring a non-interfering control, a precursor for site-specific modification, or an agent to delineate iodine-specific versus scaffold-mediated biological interactions. Using a trace-iodinated or isomerically pure analog would introduce confounding hormonal activity, invalidating the experimental premise.

Enzyme activation mismatch Iodinated analogs (T4/T3) strongly activate metabolic enzymes, unlike DL-Thyronine, compromising null-control designs.
Receptor interaction risk L-enantiomer or isomerically pure forms may exhibit uncharacterized receptor interactions, altering baseline signal.
Binding profile interference Trace-iodinated substitutes interfere with transport protein studies; DL-Thyronine provides a low-competition reference.

DL-Thyronine: Differential Biological Profiles


Enzyme Activation: Null Activity vs. D- and L-Thyroxine

In a comparative study of thyroxine analogs on human liver 3α-hydroxysteroid dehydrogenase (3α-HSD) activity, DL-Thyronine was found to have no effect on the enzyme's oxidoreductase activity, serving as a true negative control. In stark contrast, the iodinated analogs D-Thyroxine (D-T4) and L-Thyroxine (L-T4) were potent non-essential activators, increasing enzyme activity 5-fold and 4-fold, respectively, with binding constants (Kb) of 1.5 μM and 1.1 μM [1]. This demonstrates that the iodine moieties on T4 are critical for its interaction with this metabolic enzyme, and DL-Thyronine is functionally inert in this context.

Enzyme Activation
Head-to-head
0-fold (inert) vs. 5-fold (D-T4) / 4-fold (L-T4)
Confirms inert control for iodine-dependent enzyme studies.
In vitro human liver 3α-HSD assay; Kb(D-T4)=1.5µM, Kb(L-T4)=1.1µM.
Enzymology Steroid Metabolism Thyroid Hormone Analogs

Serum Protein Binding: Differential T3 vs. T4 Competition

DL-Thyronine demonstrates a quantifiable, albeit low, capacity to compete for thyroid hormone binding sites on human serum proteins. It competes for the binding sites of T3 to a greater extent (12-18%) than it does for T4 (4-7%) [1]. This suggests DL-Thyronine's molecular conformation is more compatible with the T3 binding pocket, a key differentiator when compared to the negligible competition shown by mono- and diiodo-tyrosine [1].

Protein Binding
Head-to-head
12–18% T3 competition; 4–7% T4 competition
Supports T3 transport mechanism probing.
Human serum protein assay; MIT/DIT show 0% competition.
Protein Binding Pharmacokinetics Thyroid Hormone Transport

Nuclear Receptor Binding: Lowest Affinity Analog

In studies assessing the ability of thyronine analogs to inhibit [125I]T3 binding to receptors, a clear rank order of potency emerges. DL-Thyronine exhibits the lowest relative binding affinity among the tested compounds, ranking behind L-T3, L-T4, D-T3, D-T4, L-3,5-T2, and reverse T3 [1]. This minimal interaction with nuclear receptors is the fundamental reason for its lack of classical thyroid hormone activity.

Receptor Affinity Rank
Class-level
Lowest rank: L-T3 > L-T4 > D-T3/D-T4 > L-3,5-T2 > rT3 > DL-Thyronine
Receptor-inert reference for thyromimetic specificity assays.
Radioligand binding assay; minimal nuclear receptor interaction.
Nuclear Receptors Thyroid Hormone Action Structure-Activity Relationship

Synthetic Precursor for Iodinated Analogs

The synthetic utility of DL-Thyronine lies in its role as the foundational scaffold for synthesizing a vast array of iodinated and modified thyronine derivatives. Patents and primary literature from the 1950s onward detail methods for creating thyronine compounds, with the synthesis of DL-Thyronine itself being a key enabling step [1] [2]. The subsequent iodination of this core yields T2, T3, T4, and other analogs with specific substitution patterns (e.g., 3,5-diiodo-3',5'-difluoro-DL-thyronine) [3]. This positions DL-Thyronine as an essential starting material for research groups synthesizing their own specialized thyronine derivatives.

Synthetic Utility
Reported
Core scaffold for iodinated thyronine synthesis
Enables custom library generation via selective iodination.
Multi-step organic synthesis; patents from 1950s onward.
Synthetic Chemistry Precursor Compound Iodination

DL-Thyronine: Key Research Applications


Negative Control in Thyroid Hormone Bioassays

Due to its lack of effect on human 3α-hydroxysteroid dehydrogenase [1] and its minimal binding to nuclear receptors [2], DL-Thyronine is an ideal negative control in cellular and biochemical assays designed to measure the activity of T3, T4, or novel thyromimetics. Its use ensures that observed effects are due to specific receptor or enzyme activation rather than non-specific interactions with the thyronine scaffold.

Selective Probe for T3 Transport Mechanisms

The differential competition of DL-Thyronine for serum protein binding sites (12-18% for T3 vs. 4-7% for T4) [3] allows it to be used as a selective probe in pharmacokinetic studies. It can be employed to investigate the dynamics of T3-specific transport and distribution in vitro, without the confounding effects of strong receptor activation that would occur with T3 itself.

Synthetic Precursor for Custom Iodothyronine Libraries

As the non-iodinated core of all thyroid hormones, DL-Thyronine is the essential starting material for the synthesis of custom iodinated analogs [4] [5]. Research groups involved in medicinal chemistry or developing novel thyromimetics can use DL-Thyronine as a versatile scaffold for selective iodination to produce T2, T3, T4, and other derivatives with specific iodine substitution patterns for structure-activity relationship studies.

Application
Selection Property
Validation Focus
Thyroid hormone bioassay negative control
Receptor-inert scaffold
Verify non-activation in target assay
T3 transport mechanism probe
Differential serum protein binding profile
Confirm T3-selective competition under experimental conditions
Custom iodothyronine synthesis
Non-iodinated core scaffold
Iodination efficiency and derivative purity
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